molecular formula C40H77ClN14O11 B12290840 Colistin nonapeptide hydrochloride CAS No. 52396-32-4

Colistin nonapeptide hydrochloride

Cat. No.: B12290840
CAS No.: 52396-32-4
M. Wt: 965.6 g/mol
InChI Key: IDTSHEDVGPKYSP-UHFFFAOYSA-N
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Description

Colistin nonapeptide hydrochloride is a derivative of colistin, a polymyxin antibiotic. It is known for its ability to enhance the effectiveness of other antibiotics against Gram-negative bacteria. Unlike colistin, this compound lacks the terminal amino acyl residue, which reduces its cytotoxicity while retaining its ability to disrupt bacterial cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Colistin nonapeptide hydrochloride can be synthesized through the acylation of colistin nonapeptide with various acid chlorides. The reaction is typically carried out under controlled pH conditions (around pH 5.0) to ensure selective acylation at the α-amino group . The process involves dissolving colistin nonapeptide in an acetate buffer and reacting it with the desired acid chloride in the presence of acetone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a hydrochloride salt, which is a hygroscopic white amorphous powder .

Chemical Reactions Analysis

Types of Reactions: Colistin nonapeptide hydrochloride undergoes various chemical reactions, including acylation, hydrolysis, and substitution. The acylation reaction is particularly significant as it modifies the antimicrobial properties of the compound .

Common Reagents and Conditions:

    Acylation: Acid chlorides are commonly used for acylation reactions.

    Hydrolysis: Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds.

    Substitution: Substitution reactions can be performed using various nucleophiles to introduce different functional groups.

Major Products: The major products formed from these reactions include various acylated derivatives of colistin nonapeptide, each exhibiting unique antimicrobial properties .

Properties

CAS No.

52396-32-4

Molecular Formula

C40H77ClN14O11

Molecular Weight

965.6 g/mol

IUPAC Name

2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;hydrochloride

InChI

InChI=1S/C40H76N14O11.ClH/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28;/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61);1H

InChI Key

IDTSHEDVGPKYSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C.Cl

Origin of Product

United States

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